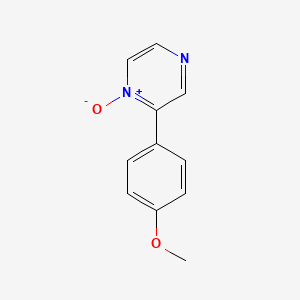
Acetic acid;4-aminobutanoyl iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4-aminobutanoyl iodide is a compound that combines the properties of acetic acid and 4-aminobutanoyl iodide Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its use in vinegar and various industrial applications 4-aminobutanoyl iodide, on the other hand, is a derivative of butanoic acid with an amino group and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-aminobutanoyl iodide typically involves the reaction of 4-aminobutanoic acid with iodine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained. The process can be summarized as follows:
Starting Materials: 4-aminobutanoic acid and iodine.
Catalyst: A suitable catalyst such as a transition metal complex.
Reaction Conditions: Controlled temperature (usually around 25-30°C) and pH (around 7-8).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a constant flow of reactants and products, ensuring efficient mixing and reaction.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
化学反応の分析
Types of Reactions
Acetic acid;4-aminobutanoyl iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the iodide group to other functional groups such as hydroxyl or amine groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄
特性
CAS番号 |
920959-17-7 |
|---|---|
分子式 |
C6H12INO3 |
分子量 |
273.07 g/mol |
IUPAC名 |
acetic acid;4-aminobutanoyl iodide |
InChI |
InChI=1S/C4H8INO.C2H4O2/c5-4(7)2-1-3-6;1-2(3)4/h1-3,6H2;1H3,(H,3,4) |
InChIキー |
AKLBDXYLSNNLLZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(CC(=O)I)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
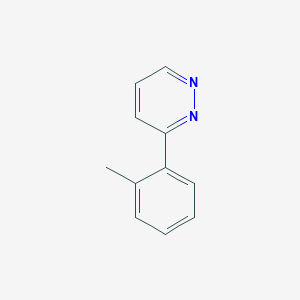
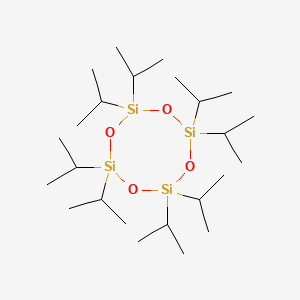
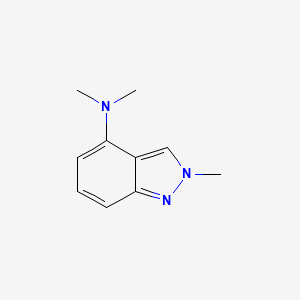
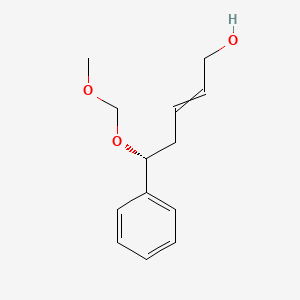
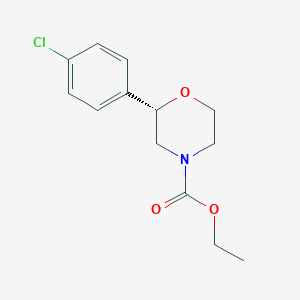
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)

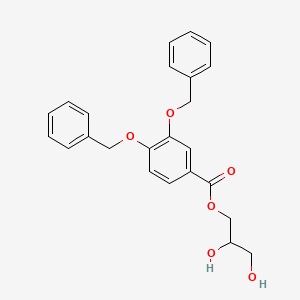
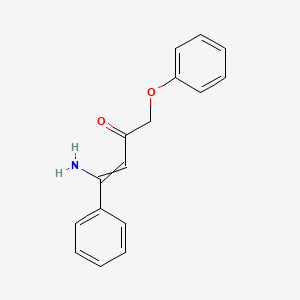
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
